molecular formula C18H16O6 B1211046 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone CAS No. 94035-92-4

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

Cat. No. B1211046
CAS RN: 94035-92-4
M. Wt: 328.3 g/mol
InChI Key: ILVWILGGEJGRKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been reported in a study . The compound and its derivatives were prepared from 4-acetoxy-3-bromophthalide and dimethoxytoluene in 9 steps .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 26 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 aromatic hydroxyls, 1 ether (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Structural Analysis and Synthesis

  • The compound 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, along with related anthraquinones, has been studied for its structural characteristics. In one study, the structure of a similar compound, 8-hydroxysubspinosin, was revised to 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, and its synthesis was detailed (Yu, Cal, & Gao, 2010).

Antimicrobial Properties

  • Various anthraquinone derivatives, including those structurally similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have demonstrated antimicrobial activities. For instance, isolated anthraquinones from the stem bark of Morinda lucida showed effectiveness against bacteria and fungi (Ekon et al., 2020).

Antibacterial Activity Enhancement through Glycosylation

  • Specific anthraquinones derived from Morinda lucida, after undergoing glycosylation, exhibited increased antibacterial activity, particularly against Salmonella enterica. This suggests a role for chemical modification in enhancing the biological activity of anthraquinones (Mfonku et al., 2020).

Biological Activities in Traditional Medicine

  • In traditional medicine, anthraquinones extracted from plants like Morinda officinalis have been investigated for their potential in treating conditions such as osteoporosis. These studies reveal the multi-faceted biological activities of anthraquinones, including antiosteoporotic effects (Wu et al., 2009).

Anticancer Potential

  • Certain anthraquinones isolated from plants like Morinda umbellata have shown significant cytotoxic activities against cancer cell lines, indicating their potential application in cancer research and therapy (Chiou, Hsu, & Lin, 2014).

Natural Dye Applications

  • Anthraquinones, including derivatives similar to 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, have been utilized as natural dyes. Studies have explored the dyeing properties of these compounds on materials like wool, demonstrating their potential in textile industries (Nagia & El-Mohamedy, 2007).

properties

IUPAC Name

2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVWILGGEJGRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50916607
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

CAS RN

94035-92-4
Record name 8-Hydroxydamnacanthol-omega-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50916607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 2
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 3
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 4
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 5
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Reactant of Route 6
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone

Citations

For This Compound
1
Citations
J YU, J CAI, Y GAO - Chinese Journal of Organic Chemistry, 1990 - sioc-journal.cn
1 一甲氧基-2- 2:氯甲基-3 , 8一二瓷基葱酿的合戚 Synthesis of 3, 8-dihydroxY-2-ethoxymetb.yl-lm:ethoxyanthraqui Page 1 :)0 有机化学 Hl90 二平 叙调: Xi(.附 A,罢!冠挝,羊 l;二, 1刊转移11lH巳利 参考文献 [ 1 JAk.elan …
Number of citations: 2 sioc-journal.cn

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